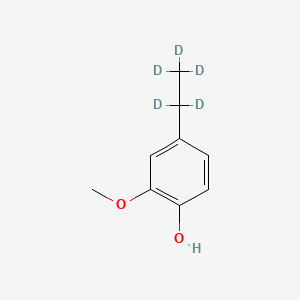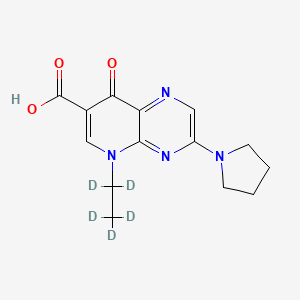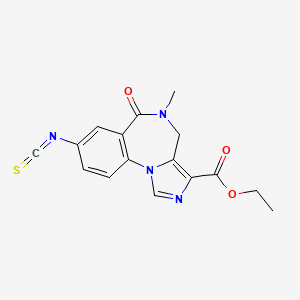
4-Ethylguaiacol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylguaiacol-d5 is a chemical compound with the molecular formula C9H12O2 . It is used as a smoke flavoring in the food industry and displays antioxidant activity due to its phenolic composition . It is also present in red grapes and in red wines . This compound has been identified as one of the key aroma components in commercial soy sauce, red wine, and apple cider .
Synthesis Analysis
The synthesis of 4-Ethylguaiacol-d5 has been demonstrated at a gram scale, affording the target product in 70% isolated yield in a two-step two-pot process . The enzymatic step was characterized in detail to overcome major constraints . A heterogeneous extracting route of 4-ethylguaiacol is constructed using the intermediate of the reaction between 4-ethylguaiacol and Ca²⁺ as the extracting agent .
Molecular Structure Analysis
The molecular weight of 4-Ethylguaiacol-d5 is 157.22 g/mol . The IUPAC name for this compound is 2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol . The InChI string and InChIKey are also provided for further structural analysis .
Chemical Reactions Analysis
An electrochemical procedure for the determination of 4-ethylguaiacol has been developed and applied to wine analysis . Modified screen-printed carbon electrodes (SPCEs) with fullerene C60 (C60) have been shown to be efficient in this kind of analysis . The extraction parameters optimization, cycle extraction, and 4-ethylguaiacol purification are studied, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethylguaiacol-d5 include a molecular weight of 157.22 g/mol, an XLogP3 of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 157.115113351 g/mol .
Applications De Recherche Scientifique
Fermentation Industry : 4-Ethylguaiacol is an important aroma compound in liquor, beer, wine, soy sauce, etc. Its synthesis is influenced by materials, yeast, and technology processes. Gene cloning is essential to improve the quality of traditional fermentation products (Zhou, 2009).
Oxidation of Lignin : 4-Ethylguaiacol is used to study the oxidation of lignin, and a new method to measure its dimerization products was developed. This method helps in monitoring unwanted side-products in lignin oxidation (Sippola et al., 2002).
Wine Quality Analysis : 4-Ethylguaiacol, along with 4-ethylphenol, is a critical aroma compound in red wine. Its concentration in wine stored in various oak barrels was measured, revealing the influence of storage conditions on wine quality (Pollnitz et al., 2000).
Anti-inflammatory Research : 4-Ethylguaiacol showed potential anti-inflammatory effects in an LPS-induced THP-1 cell model. It mitigated inflammation via activation of the Nrf2-HO-1 and AMPK-SIRT1 pathways and inhibited NF-κB and AP-1 activation (Zhao et al., 2019).
Antioxidant Activities : Vanillin, 4-methylguaiacol, and 4-ethylguaiacol in Chinese Baijiu displayed strong antioxidant activities. They efficiently reduced oxidative stress biomarkers and improved antioxidant enzymes, suggesting their potential as natural antioxidants (Zhao et al., 2017).
Wine Closure Impact : Research on the effectiveness of different wine closures showed that cork stoppers effectively prevent the migration of volatile compounds such as 4-Ethylguaiacol into bottled wines, unlike synthetic closures and screw caps (Pereira et al., 2013).
Removal from Wine : Polyaniline-based materials were effective in removing 4-Ethylguaiacol from wine, indicating their potential as fining agents to address wine contamination issues (Marican et al., 2014).
Atmospheric Chemistry : Theoretical studies on the gas-phase reactions of nitrate radicals with 4-Ethylguaiacol have implications for understanding atmospheric pollution and toxicity assessment (Wei et al., 2018).
Fluorescent Nanoprobe Development : A fluorescent nanoprobe for 4-Ethylguaiacol was developed, demonstrating applications in chemical analysis and detection, particularly in Chinese Baijiu and wine samples (Liu et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNEIVBYREQRF-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylguaiacol-d5 | |
Q & A
Q1: What is the significance of using 4-Ethylguaiacol-d5 in the study?
A1: 4-Ethylguaiacol-d5, a deuterated form of 4-Ethylguaiacol, serves as a valuable tracer in this study. Its presence in the wine indicates that the compound, originating from the surrounding environment, has penetrated the closure. This helps researchers evaluate the barrier properties of different wine closure types against volatile compounds. The study found that cork stoppers effectively prevented the migration of 4-Ethylguaiacol-d5 into the wine, while synthetic closures and screw caps allowed for its permeation []. This information is crucial for winemakers seeking to prevent undesirable aroma compounds from affecting the quality of their product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)





![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)


![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)